molecular formula C10H16N4O B1418997 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine CAS No. 1156837-11-4

4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B1418997
CAS No.: 1156837-11-4
M. Wt: 208.26 g/mol
InChI Key: SYQUXJKDFTUOPM-UHFFFAOYSA-N
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Description

4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine is a synthetic organic compound with the molecular formula C10H16N4O It is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and an amine group at the 2-position, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Amination: The amine group at the 2-position is introduced via nucleophilic substitution, where an appropriate amine (e.g., piperidine) reacts with a halogenated pyrimidine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:

    Catalytic Methoxylation: Utilizing a continuous flow reactor to introduce the methoxy group efficiently.

    Automated Amination: Employing automated systems for the nucleophilic substitution reaction to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., alkyl halides

Properties

IUPAC Name

4-methoxy-N-piperidin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-15-9-4-7-12-10(14-9)13-8-2-5-11-6-3-8/h4,7-8,11H,2-3,5-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQUXJKDFTUOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156837-11-4
Record name 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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